molecular formula C24H22N2O B467785 5-(2,4-Dimethylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 587842-39-5

5-(2,4-Dimethylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B467785
CAS No.: 587842-39-5
M. Wt: 354.4g/mol
InChI Key: YCDBVRAZYLXNPQ-UHFFFAOYSA-N
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Description

5-(2,4-Dimethylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring

Mechanism of Action

Target of Action

The primary targets of the compound “5-(2,4-Dimethylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It is known that benzoxazines, a class of compounds to which this compound belongs, are products of condensation between an amine, a phenol, and formaldehyde . They are used to produce thermoset resins or thermosetting polymers . The exact interaction of this specific compound with its targets and the resulting changes are yet to be determined.

Biochemical Pathways

Benzoxazines can undergo a process of thermal ring-opening polymerization . The downstream effects of this process on various biochemical pathways are subject to further investigation.

Result of Action

As a part of a collection of rare and unique chemicals, its effects are subject to ongoing research .

Preparation Methods

The synthesis of 5-(2,4-Dimethylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2,4-Dimethylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 5-(2,4-Dimethylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine include other benzoxazine derivatives, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and functionality.

Properties

IUPAC Name

5-(2,4-dimethylphenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O/c1-16-12-13-19(17(2)14-16)24-26-22(20-10-6-7-11-23(20)27-24)15-21(25-26)18-8-4-3-5-9-18/h3-14,22,24H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDBVRAZYLXNPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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